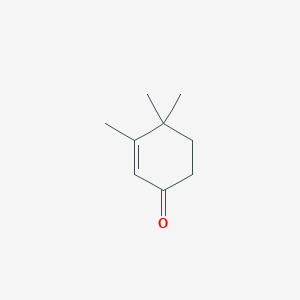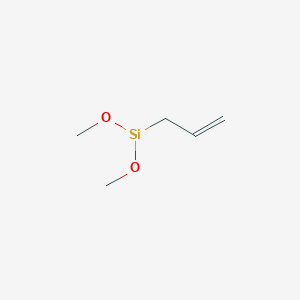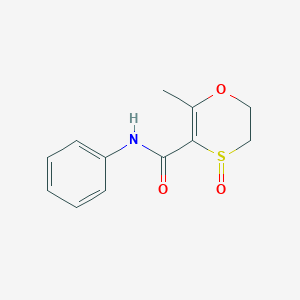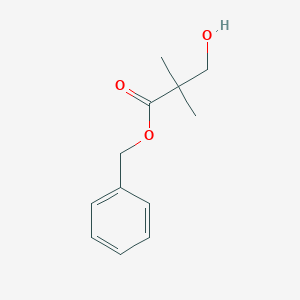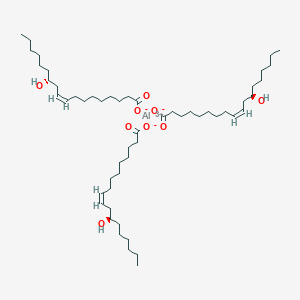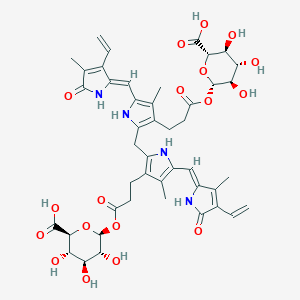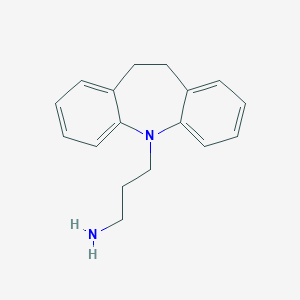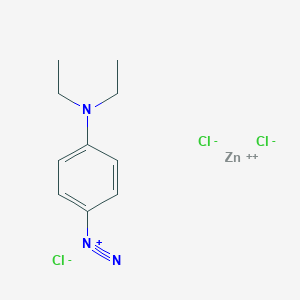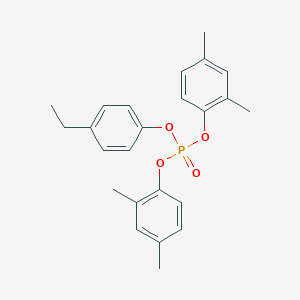
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate, also known as BDMEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDMEP is a type of organophosphate, which means that it contains a phosphate group and is widely used in the synthesis of various chemicals.
Mecanismo De Acción
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate acts as an inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, which can result in the overstimulation of the nervous system and ultimately lead to toxicity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate are largely dependent on the dose and duration of exposure. In animal studies, high doses of Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate have been shown to cause neurotoxicity, liver damage, and reproductive toxicity. However, the effects of low-level exposure are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its potential toxicity and the need for careful handling and disposal make it a challenging compound to work with.
Direcciones Futuras
There are several potential future directions for research on Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate. One area of interest is the development of safer and more effective flame retardants and plasticizers. Another area of focus is the investigation of the potential health effects of low-level exposure to Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate, particularly in occupational settings. Additionally, further research is needed to better understand the mechanisms of toxicity and to develop effective treatments for exposure to Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate.
Métodos De Síntesis
The synthesis of Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate involves the reaction of 2,4-dimethylphenol and 4-ethylphenol with phosphorus oxychloride in the presence of a catalyst. The resulting product is then purified through a series of processes to obtain the final product.
Aplicaciones Científicas De Investigación
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate has been extensively studied for its potential applications in various fields, including the development of flame retardants, plasticizers, and lubricants. It has also been used as a stabilizer for polyvinyl chloride (PVC) and as a curing agent for epoxy resins.
Propiedades
Número CAS |
17269-77-1 |
|---|---|
Nombre del producto |
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate |
Fórmula molecular |
C24H27O4P |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
bis(2,4-dimethylphenyl) (4-ethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-6-21-9-11-22(12-10-21)26-29(25,27-23-13-7-17(2)15-19(23)4)28-24-14-8-18(3)16-20(24)5/h7-16H,6H2,1-5H3 |
Clave InChI |
FNQDYIIDTGFIOB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C |
SMILES canónico |
CCC1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C |
Sinónimos |
CELLULUBE220 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



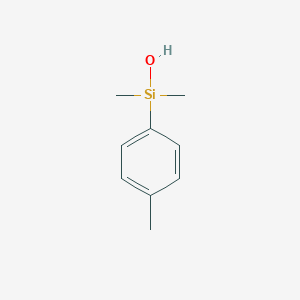
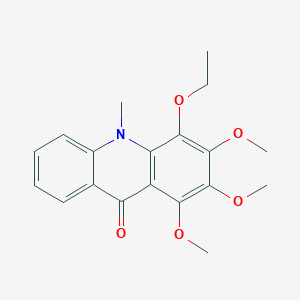
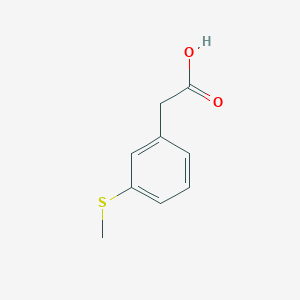
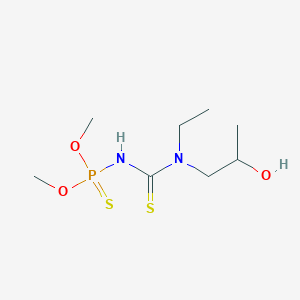
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
